Orange I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

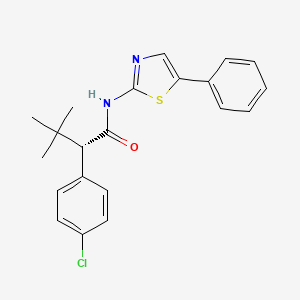

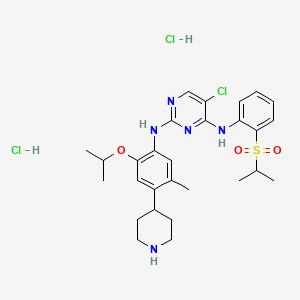

Orange I, also known as Acid Orange 7, is a sodium salt of a sulfuric acid ester of a diazo compound and is commonly used as an azo dye . It is often used in printing inks, markers, and food colorings .

Molecular Structure Analysis

The molecular formula of this compound is C16H11N2NaO4S, and its molecular weight is 350.32 . It consists of carbon (54.86%), hydrogen (3.17%), nitrogen (8.00%), sodium (6.56%), oxygen (18.27%), and sulfur (9.15%) .

Scientific Research Applications

Pharmaceutical Innovation : The USFDA's Orange Book provides crucial data on drug-patent linkages, including active ingredients and methods of use for approved indications. This information is instrumental in understanding the funding-science-technology-innovation translational pattern in pharmaceutical innovation (Du, Li, Guo, & Tang, 2019).

Horticulture : Growth-promoting substances, including Orange I, have been applied in horticulture for various purposes like accelerating rooting in cuttings and inducing parthenocarpic development in plants (Nature, 1948).

Fish Nutrition : Curcumin, an orange-yellow component of turmeric, has been recognized for its powerful immunomodulatory effects in fish nutrition. However, its rapid metabolism and removal from the body highlight the need for advanced formulations (Alagawany et al., 2021).

Essential Oil Production in Navel Orange : The application of L-tryptophan in various growing regions impacts the essential oil production of navel orange, offering potential ways to increase production (Khalid et al., 2019).

Annatto as a Natural Dye : Annatto, yielding yellow-orange dye, has attracted scientific interest for its applications in various industries, including food and textiles, due to its high biodegradability and low toxicity (Shahid‐ul‐Islam, Rather, & Mohammad, 2016).

Chemical Sensing Device Applications : Orange LEDs are increasingly used in chemical sensors for detecting environmental nutrients and biochemical compounds, highlighting their lesser-known but significant scientific applications (Yeh, Yeh, Lee, & Ding, 2017).

Metabolic Engineering in Orange Fruit : Increasing the β-carotene content in orange fruit through genetic engineering has been shown to enhance its in vivo antioxidant properties, demonstrating the potential of genetic modification in improving fruit health benefits (Pons et al., 2014).

Biocontrol in Citrus Farming : Endophytic actinomycetes isolated from native orange species have shown potential as biocontrollers in citrus farming, offering an alternative to the excessive use of chemicals (Hong-Thao et al., 2016).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that “Orange I” is soluble in water, which suggests it could potentially interact with various biomolecules in aqueous environments .

Temporal Effects in Laboratory Settings

It is known that “this compound” is stable and soluble in water , suggesting it could be used in long-term experiments

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Orange I involves the diazotization of sulfanilic acid followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water and add 10 mL of hydrochloric acid.", "Cool the solution to 0°C and add a solution of 6.5 g of sodium nitrite in 20 mL of water.", "Stir the mixture for 10 minutes and then add a solution of 8 g of sodium hydroxide in 20 mL of water.", "Dissolve 10 g of N,N-dimethylaniline in 100 mL of ethanol and add it dropwise to the diazonium solution.", "Stir the mixture for 30 minutes and then filter the precipitate.", "Wash the precipitate with water and dry it to obtain Orange I." ] } | |

CAS RN |

523-44-4 |

Molecular Formula |

C16H12N2NaO4S |

Molecular Weight |

351.3 g/mol |

IUPAC Name |

sodium;4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22;/h1-10,19H,(H,20,21,22); |

InChI Key |

CEQOUNIKCGZOPR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Purity |

purity unknown. |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

C.I. Acid Orange 20; Japan Orange 402; Java Orange I; Nankai Acid Orange I; Orange I, sodium salt; Tertracid Orange I; Yellow 404; Tropaeolin 000 No. 1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)